

# Comparative study of the crystal structures of hydroxynicotinic acids

**Author:** BenchChem Technical Support Team. **Date:** April 2026

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Comparative Study of the Crystal Structures of Hydroxynicotinic Acids

## Executive Summary

Hydroxynicotinic acids (HNAs) are critical structural motifs in drug design, agrochemicals, and coordination chemistry. However, their solid-state behavior presents a complex challenge for drug development professionals: HNAs exhibit extensive structural diversity driven by keto-enol (or oxo-hydroxy) tautomerism and intricate hydrogen-bonding networks. This guide provides an objective, data-driven comparison of the crystal structures of HNA positional isomers (2HNA, 4HNA, 5HNA, 6HNA, and 5Cl6HNA). By analyzing their crystallographic parameters, tautomeric polymorphism, and thermodynamic stability, researchers can better predict API solid-state properties, solubility, and bioavailability.

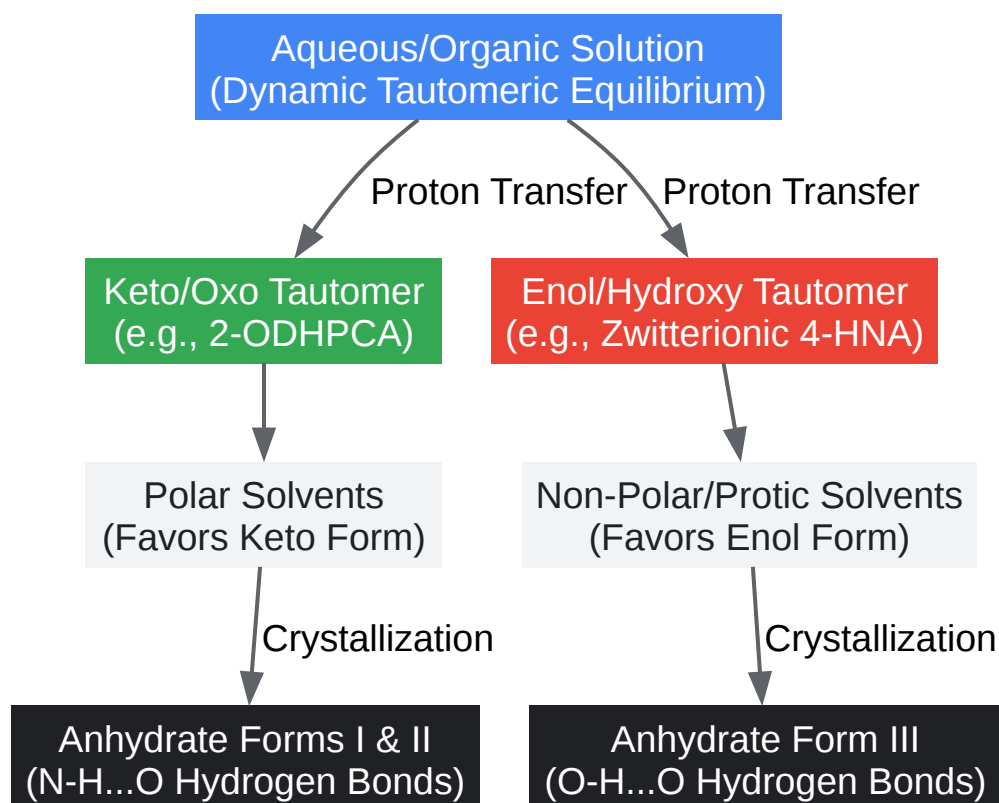
## Mechanistic Overview: Tautomerism and Solid-State Selection

The structural divergence among HNA isomers is fundamentally governed by proton transfer dynamics between the hydroxyl oxygen and the pyridine nitrogen. The proximity of these

functional groups dictates whether the molecule crystallizes as a hydroxy tautomer or an oxo (lactam/keto) tautomer.

In the solid state, the oxo tautomer is generally favored for 2HNA, 4HNA, and 6HNA because it enables the formation of highly stable, self-assembling intermolecular hydrogen-bonded dimers or chains via N–H and C=O interactions. Conversely, 5HNA lacks the structural geometry required to stabilize the oxo form and predominantly exists as a hydroxy tautomer with an unprotonated nitrogen heteroatom.

The most remarkable behavior is observed in 4-hydroxynicotinic acid (4HNA), which exhibits tautomeric polymorphism—the ability to crystallize as entirely different tautomers depending on the solvent polarity and crystallization kinetics[1].



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Fig 1: Solvent-mediated tautomer selection and crystallization pathway in hydroxynicotinic acids.

## Comparative Crystallographic Data

The following table synthesizes the single-crystal X-ray diffraction (SC-XRD) data for the primary solid forms of HNA isomers at 293–298 K.

Isomer	Primary Tautomeric State in Solid	Crystal System	Space Group	Key Hydrogen Bonding Motif
2-HNA	Oxo (2-ODHPCA)	Monoclinic	ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">	Intermolecular N–H...O (amide to amide) dimers[2]
4-HNA (Form I)	Oxo (Keto)	Orthorhombic		1D chains via N–H...O=C interactions[1]
4-HNA (Form III)	Hydroxy (Enol/Zwitterionic)	Monoclinic		Intramolecular O–H...O; Intermolecular O–H...O[1]
6-HNA	Oxo	Triclinic		N–H and C=O stretching networks
5Cl6-HNA	Oxo	Monoclinic	ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">	Halogen-directed packing; N–H...O bonds
5-HNA	Hydroxy	N/A (Powder)	N/A	C–OH bonds; lacks N–H stretch in FT-IR

## In-Depth Structural Analysis by Isomer

### 2-Hydroxynicotinic Acid (2HNA)

2HNA exhibits standard polymorphism, with four distinct polymorphs identified to date[3]. Regardless of the polymorph, 2HNA crystallizes exclusively as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA)[3]. The structural causality here is thermodynamic: theoretical calculations confirm that the 2-ODHPCA tautomer is significantly more energetically favored than the pure hydroxy form due to the cohesive energy provided by robust intermolecular hydrogen bonds between the amide oxygen and the NH group[2]. Form I is the most thermodynamically stable at elevated temperatures, with Forms II, III, and IV converting to Form I upon heating[3].

### 4-Hydroxynicotinic Acid (4HNA)

4HNA represents a masterclass in tautomeric polymorphism. It exists in at least three anhydrate polymorphs (Forms I, II, III) and two hydrates[1].

- Forms I and II: Molecules adopt the keto configuration (4-oxo-1,4-dihydropyridine-3-carboxylic acid). The crystal packing is driven by the carbonyl oxygen acting as the primary hydrogen-bond acceptor[1].
- Form III: Crystallizes with two molecules in the asymmetric unit ( ). Unlike Forms I and II, the molecules are zwitterionic and adopt the enol form. The carboxylic acid proton transfers to the pyridine nitrogen, altering the hydrogen-bond network entirely and resulting in a polar crystal structure despite an achiral space group[1].

### 6-Hydroxynicotinic Acid (6HNA) & Derivatives

6HNA crystallizes in the triclinic space group as an oxo tautomer. When halogenated (e.g., 5-chloro-6-hydroxynicotinic acid), the steric and electrostatic effects of the chlorine atom force a shift to a monoclinic space group.

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## Thermodynamic Stability Hierarchy

Micro-combustion calorimetry and Knudsen effusion measurements reveal the standard molar enthalpies of formation in the gaseous phase. The experimental stability order (most negative

to least) is: 5Cl6HNA > 2HNA > 6HNA > 4HNA > 5HNA. This perfectly correlates with the structural data: isomers that can form the highly stable oxo tautomer (2, 6, 5Cl6) are thermodynamically superior to those forced into the hydroxy state (5HNA).

## Self-Validating Experimental Protocol: Isolation & Characterization

To reliably isolate and characterize specific HNA polymorphs and tautomers, researchers must employ a self-validating workflow that pairs pH-controlled crystallization with orthogonal spectroscopic validation.

### Step 1: pH-Dependent Species Distribution

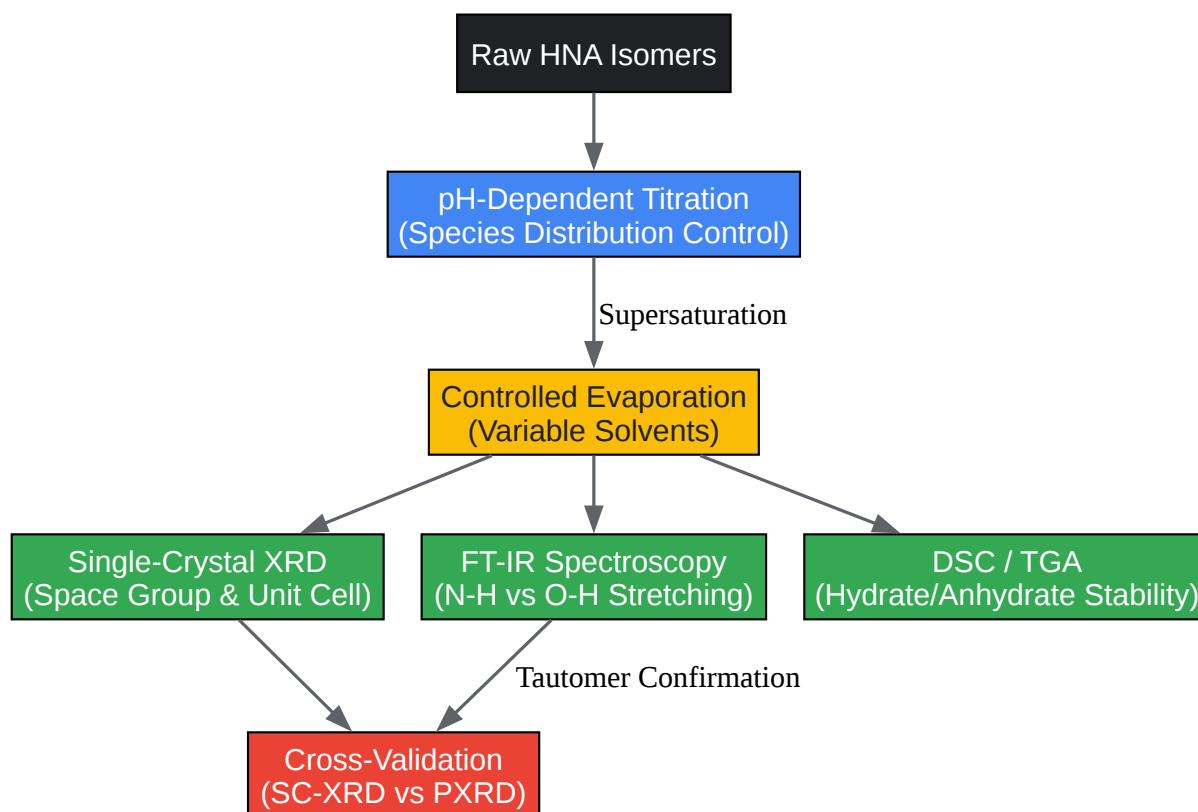
- Calculate the species distribution diagram using the known protonation constants of the target HNA.
- Titrate the aqueous HNA solution using HCl or NaOH to isolate the exact pH where the neutral (zwitterionic) or specific anionic species reaches predominance.

### Step 2: Solvent-Mediated Polymorph Screening

- To target the keto tautomer of 4HNA (Form I), dissolve the raw material in a polar solvent (e.g., methanol) and allow slow evaporation at 298 K[1].
- To target the enol tautomer of 4HNA (Form III), utilize ethanol under identical slow evaporation conditions[1].

### Step 3: Orthogonal Characterization & Cross-Validation

- SC-XRD: Mount a single crystal on a diffractometer (Mo K radiation, 90 K or 293 K) to solve the phase and determine atomic coordinates.
- FT-IR Spectroscopy (The Validation Step): Do not rely solely on XRD for proton assignment. Analyze the bulk powder via FT-IR. The presence of strong N–H and ngcontent-ng-c347536016="" \_ngghost-ng-c1800544882="" class="inline ng-star-inserted"> stretching frequencies validates the oxo tautomer. The absence of these bands (and presence of C–OH stretches) confirms the hydroxy tautomer.
- Thermal Analysis: Run DSC/TGA to differentiate between true polymorphs and hydrates. For example, the 4HNA hemihydrate exhibits a large activation barrier for water removal, making it robust against spontaneous dehydration despite being thermodynamically metastable[4].



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Fig 2: Self-validating experimental workflow for the structural characterization of HNAs.

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- To cite this document: BenchChem. [Comparative study of the crystal structures of hydroxynicotinic acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3090428/docs#comparative-study-of-the-crystal-structures-of-hydroxynicotinic-acids>]

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